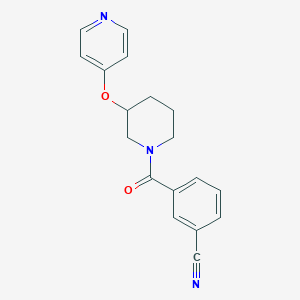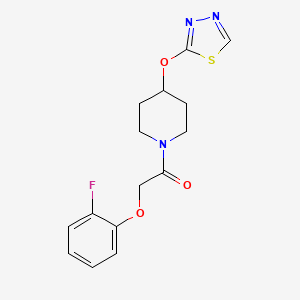
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is an intriguing compound that has gained significant interest in various fields. This compound, which contains a 1,3,4-thiadiazole moiety, a piperidine ring, and a fluorophenoxy group, shows promising potential in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of intermediate structures that are subsequently linked together through a series of chemical reactions. Key steps include:
Formation of 1,3,4-thiadiazole: This step often involves the cyclization of thiosemicarbazide with an appropriate acid chloride or ester.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Coupling Reactions: The final steps involve coupling the 1,3,4-thiadiazole and piperidine intermediates with the 2-fluorophenoxyethanone group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using flow chemistry techniques, which allow for better control of reaction conditions and improved safety. Key considerations include:
Use of continuous reactors.
Optimization of temperature and pressure.
Efficient removal of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage, particularly at the 1,3,4-thiadiazole ring.
Reduction: Reduction reactions can target the ketone group in the ethanone moiety, potentially yielding alcohol derivatives.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution, leading to diverse products depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical nucleophiles include amines or thiols, under acidic or basic conditions.
Major Products:
Oxidized derivatives of the thiadiazole ring.
Reduced alcohol derivatives of the ethanone moiety.
Various substituted phenoxy derivatives depending on the nucleophiles introduced.
Applications De Recherche Scientifique
Chemistry: Biology: Researchers explore its bioactivity, particularly its interaction with cellular targets and potential as a therapeutic agent. Medicine: Industry: In industrial applications, the compound may be used in developing new polymers and other advanced materials with unique properties.
Mécanisme D'action
The compound's mechanism of action is multifaceted, involving interaction with specific molecular targets such as enzymes and receptors. For instance, its fluorophenoxy group might enhance binding affinity to specific proteins, while the thiadiazole moiety can modulate biochemical pathways. These interactions can lead to alterations in cellular processes, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is unique due to its combination of functional groups, which endows it with distinctive properties. Similar Compounds:
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)ethan-1-one.
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one.
1-(4-((1,2,4-Triazol-3-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-3-1-2-4-13(12)21-9-14(20)19-7-5-11(6-8-19)22-15-18-17-10-23-15/h1-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKBWMGWPHRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
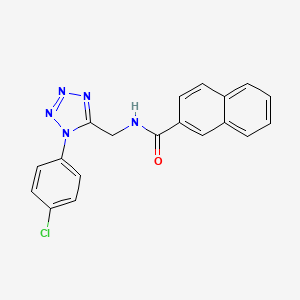
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)
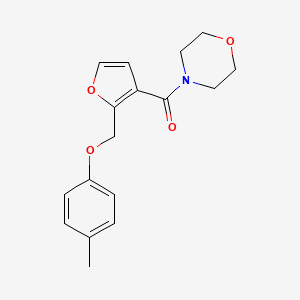
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943648.png)

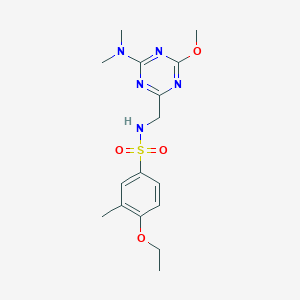
![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/new.no-structure.jpg)
![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)
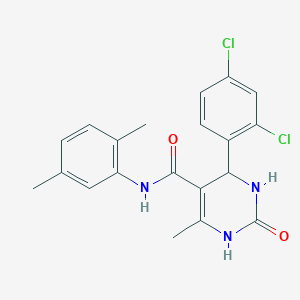
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)
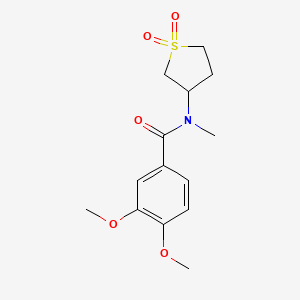
![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)
